molecular formula C12H8N4 B2416068 1-benzyl-1H-imidazole-4,5-dicarbonitrile CAS No. 123124-90-3

1-benzyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B2416068
CAS No.: 123124-90-3
M. Wt: 208.224
InChI Key: RPKGFMRUOIMQNM-UHFFFAOYSA-N
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Description

1-benzyl-1H-imidazole-4,5-dicarbonitrile is a chemical compound with the molecular formula C₁₂H₈N₄ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of 1-benzyl-1H-imidazole-4,5-dicarbonitrile typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-benzyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-benzyl-1H-imidazole-4,5-dicarbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

1-benzylimidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4/c13-6-11-12(7-14)16(9-15-11)8-10-4-2-1-3-5-10/h1-5,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKGFMRUOIMQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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